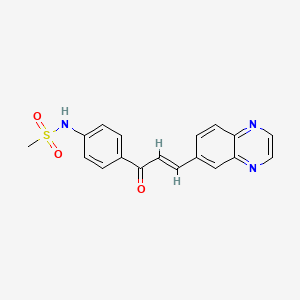
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is a synthetic organic compound that features a quinoxaline moiety linked to an acrylamide group through a phenyl ring, with a methanesulfonamide group attached. Compounds with quinoxaline structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves multi-step organic reactions:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal.
Acrylamide Formation: The acrylamide group is introduced via a reaction between an appropriate acrylate and an amine.
Coupling Reaction: The quinoxaline derivative is then coupled with the acrylamide derivative using a suitable coupling reagent under controlled conditions.
Methanesulfonamide Introduction: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.
Reduction: Reduction reactions could target the acrylamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amine derivatives.
科学研究应用
Chemistry
Catalysis: Compounds with quinoxaline structures are often explored as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Agents: Quinoxaline derivatives are studied for their antibacterial and antifungal properties.
Anticancer Agents: Research into their ability to inhibit cancer cell growth and induce apoptosis.
Anti-inflammatory Agents: Potential to reduce inflammation through various biochemical pathways.
Industry
Pharmaceuticals: Development of new drugs based on the biological activities of quinoxaline derivatives.
Agriculture: Use as pesticides or herbicides due to their antimicrobial properties.
作用机制
The mechanism of action for (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide would depend on its specific biological target. Generally, quinoxaline derivatives may:
Inhibit Enzymes: By binding to the active site of enzymes, they can inhibit their activity.
Interact with DNA: Intercalate into DNA, disrupting replication and transcription processes.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline.
Acrylamide Derivatives: Compounds such as N,N-dimethylacrylamide and N-phenylacrylamide.
Uniqueness
(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide is unique due to the combination of its quinoxaline core, acrylamide linkage, and methanesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline or acrylamide derivatives.
属性
IUPAC Name |
N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASGJRPOQRYYFT-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
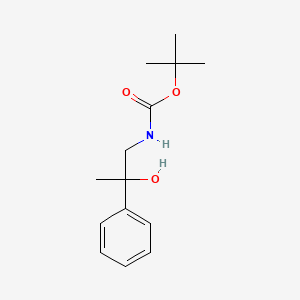

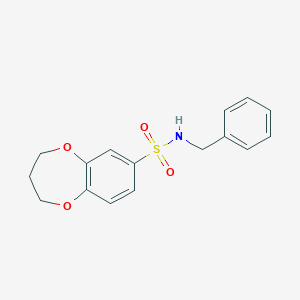
![N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2830506.png)
![1-(4-ethylphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2830507.png)
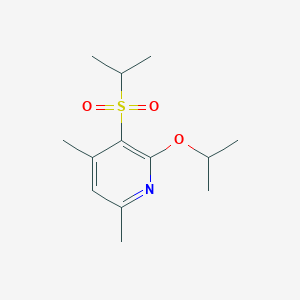
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)
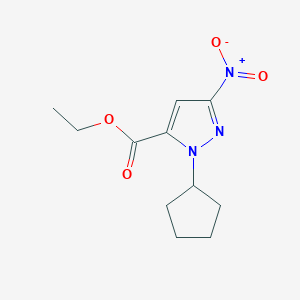
![1-[3-(Trifluoromethyl)pyridin-2-yl]azetidine-3-carbonitrile](/img/structure/B2830513.png)
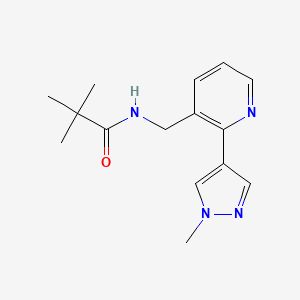
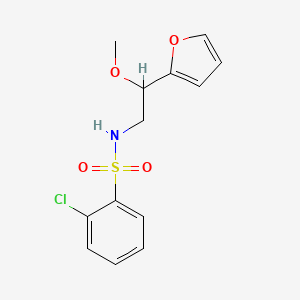
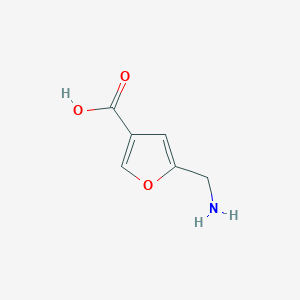
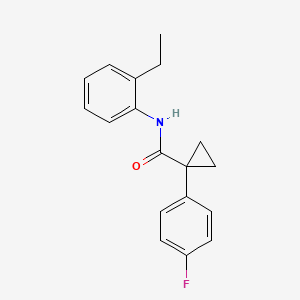
![7-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B2830518.png)
